molecular formula C20H32O5 B048411 prostaglandin D2 CAS No. 41598-07-6

prostaglandin D2

Cat. No. B048411
CAS RN: 41598-07-6
M. Wt: 352.5 g/mol
InChI Key: BHMBVRSPMRCCGG-OUTUXVNYSA-N
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Description

Synthesis Analysis

PGD2 is biosynthesized from arachidonic acid via the cyclooxygenase pathway. This process involves two key enzymes: cyclooxygenase (COX), which converts arachidonic acid to prostaglandin H2 (PGH2), and prostaglandin D synthase, which isomerizes PGH2 to PGD2. There are two types of prostaglandin D synthases - the lipocalin-type PGD synthase, primarily found in the central nervous system and the genital organs, and the hematopoietic PGD synthase, found in mast cells, basophils, and Th2 cells (Pahl, 2008).

Molecular Structure Analysis

The molecular structure of PGD2 includes a cyclopentane ring, characteristic of prostaglandins, with two side chains that include a 9α,11β-(15S)-trihydroxy group and a 13,14-dihydro-17-keto configuration. Its structure is responsible for its high affinity and specificity towards its DP1 and DP2 receptors, mediating its biological effects.

Chemical Reactions and Properties

PGD2 can undergo several chemical reactions, including reduction to 9α,11β-prostaglandin F2 by prostaglandin D2 11-ketoreductase in various tissues, illustrating the metabolic versatility and complexity of prostaglandin signaling pathways in the body (Urade et al., 1990).

Physical Properties Analysis

As a lipid mediator, PGD2 is hydrophobic, allowing it to readily diffuse across cell membranes. It has a relatively short half-life in circulation, which limits its action to local sites of synthesis and action, ensuring tight regulation of its physiological effects.

Chemical Properties Analysis

PGD2 exhibits specific chemical properties, such as binding and activating G protein-coupled receptors (DP1 and DP2), indicating its role as a signaling molecule. It is also converted into several metabolites, including 15-deoxy-Δ12,14-PGJ2, which has distinct biological activities, including anti-inflammatory effects and activation of peroxisome proliferator-activated receptor gamma (PPARγ) (Rajakariar et al., 2007).

Scientific Research Applications

1. Acute Lung Injury Treatment

  • Application Summary : PGD2 has been found to attenuate Lipopolysaccharide-Induced Acute Lung Injury through the modulation of inflammation and macrophage polarization .
  • Methods of Application : The therapeutic role of PGD2 was investigated on lipopolysaccharide (LPS)-induced lung injury in mice models and RAW264.7 macrophages through anti-inflammatory, histopathology, immunohistochemistry, and TUNEL staining .
  • Results : PGD2 decreased the production of cytokines and restored the level of inflammatory markers. It also maintained the lung tissue architecture and decreased the expression of iNOS protein. PGD2 treatment significantly decreased apoptosis induced by LPS intoxication .

2. Reduction of Intestinal Permeability

  • Application Summary : Enhancement of PGD2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion .
  • Methods of Application : Intestinal permeability was assessed in mice by measuring the transfer of orally administered fluorescein isothiocyanate-dextran (40 kDa) into the blood. The DP1 agonist BW245C (1 mg/kg) was administered 10 min prior to dextran administration .
  • Results : Pharmacological DP1 stimulation reduced intestinal permeability both in vivo and ex vivo. DP1 stimulation did not affect TER in vitro but induced mucus secretion from goblet cells .

3. Anti-Metastatic Effect on Malignant Tumor Cells

  • Application Summary : PGD2 has been found to have an anti-metastatic effect on many malignant tumor cells .

4. Mediating the Chemotaxis of T H 2 Lymphocytes

  • Application Summary : DP2 receptor activation has shown a potent effect on T H 2 cell migration in vitro, highlighting a key function of this receptor in mediating the chemotaxis of T H 2 lymphocytes .

Safety And Hazards

PGD2 is harmful if swallowed and may damage fertility or the unborn child . Long-term studies are necessary to evaluate the safety of targeted anti-PGD2 treatments .

Future Directions

PGD2 receptor antagonists are being developed for the treatment of allergic disorders . Further clinical trials are necessary to verify whether these antagonists will be effective for the treatment of different phenotypes of adult and childhood asthma . PGD2 also has potential as a candidate for the development of new therapeutic drugs for motor neuron diseases .

properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-OUTUXVNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897162
Record name Prostaglandin D2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin D2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

prostaglandin D2

CAS RN

41598-07-6
Record name PGD2
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Record name Prostaglandin D2
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Record name Prostaglandin D2
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Record name Prostaglandin D2
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Record name Prostaglandin D(2)
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Record name PROSTAGLANDIN D2
Source FDA Global Substance Registration System (GSRS)
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Record name Prostaglandin D2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 57 °C
Record name Prostaglandin D2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35,800
Citations
S Saito, H Tsuda, T Michimata - American Journal of …, 2002 - Wiley Online Library
This review highlights recent studies investigating the role of prostaglandin (PG)D 2 in reproduction. PGD 2 induces sleep, allergic responses, inhibition of platelet aggregation, and …
Number of citations: 116 onlinelibrary.wiley.com
S Ito, S Narumiya, O Hayaishi - Prostaglandins, leukotrienes and essential …, 1989 - Elsevier
Prostaglandins (PCs) are a group of Czo carboxylic acids containing a cyclopentane ring, and are regarded as modulators of cellular functions in various physiological and pathological …
Number of citations: 166 www.sciencedirect.com
Y Urade, O Hayaishi - Biochimica et Biophysica Acta (BBA)-Molecular and …, 1999 - Elsevier
Prostaglandin (PG) D 2 is recognized as the most potent endogenous sleep-promoting substance whose action mechanism is the best characterized among the various sleep-…
Number of citations: 217 www.sciencedirect.com
T Shimizu, N Mizuno, T Amano… - Proceedings of the …, 1979 - National Acad Sciences
… Homogenates of two neuroblastoma cell lines were found to produce prostaglandin D2, whereas a glioma cell line was almost inactive. Prostaglandin D2 is a potent and specific …
Number of citations: 174 www.pnas.org
T Matsuoka, M Hirata, H Tanaka, Y Takahashi… - science, 2000 - science.org
Allergic asthma is caused by the aberrant expansion in the lung of T helper cells that produce type 2 (T H 2) cytokines and is characterized by infiltration of eosinophils and bronchial …
Number of citations: 933 www.science.org
T Ohkubo, M SHIBATA, H TAKAHASHI… - The Japanese Journal of …, 1983 - jstage.jst.go.jp
Various studies about the role of the prostaglandin (PG) E and F series in the pain and inflammatory reactions have been reported. However, there are few reports concerning these …
Number of citations: 33 www.jstage.jst.go.jp
S Narumiya, N Toda - British journal of pharmacology, 1985 - Wiley Online Library
… inhibiting activity of prostaglandin D2 analogues. J. med. … Effects of prostaglandin D2 on rat serosal mast cells; Discordance … Biological activity of prostaglandin D2 on smooth muscle. Br. …
Number of citations: 118 bpspubs.onlinelibrary.wiley.com
MS Abdel-Halim, M Hamberg, B Sjöquist, E Ångård - Prostaglandins, 1977 - Elsevier
Prostaglandin (PG) E 2 , D 2 , F 2α and thromboxane B 2 (TxB 2 ) were determined in homogenates of rat brain by gas-chromatography - mass spectrometry. The level of PGD 2 was …
Number of citations: 273 www.sciencedirect.com
CC Hardy, C Robinson, AE Tattersfield… - New England Journal …, 1984 - Mass Medical Soc
… Single doses of prostaglandin D2 and prostaglandin F 2α (250 μg per milliliter) were administered to all subjects on separate occasions. Specific airway conductance, heart rate, and …
Number of citations: 447 www.nejm.org
RJ Flower, EA Harvey, WP Kingston - British journal of …, 1976 - ncbi.nlm.nih.gov
… 2 In rat skin, prostaglandin D2 but not D1caused an increase in vascular permeability as … Prostaglandin E2 was 3-5 times more potent than prostaglandin D2. 3 Prostaglandin D2 (10 ng) …
Number of citations: 228 www.ncbi.nlm.nih.gov

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